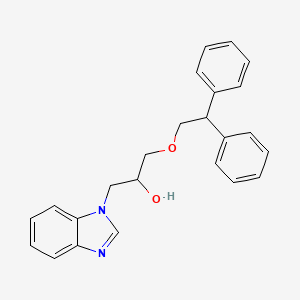

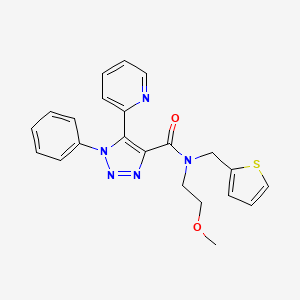

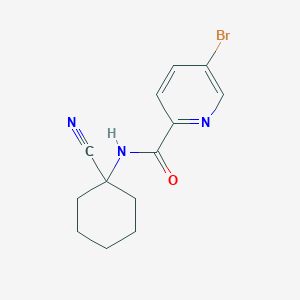

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol, also known as BZP-DPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. BZP-DPE is a beta-adrenergic receptor antagonist, which means that it has the ability to block the effects of adrenaline and other stress hormones in the body.

Applications De Recherche Scientifique

Synthesis and DNA Interaction

The synthesis and biological evaluation of benzimidazole-containing compounds have been a subject of interest due to their significant DNA binding properties and cytotoxic effects against cancer cell lines. For instance, Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes that demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These complexes were found to effectively bind DNA through an intercalative mode, suggesting their potential as anticancer agents (Paul et al., 2015).

Crystal Engineering

The protonated benzimidazole moiety has been utilized as a synthon for crystal engineering, indicating its usefulness in the design of crystalline materials. Matthews et al. (2003) reported the crystal structures of three salts of diprotonated benzimidazole, highlighting the role of stacking interactions and hydrogen bonding in forming two- or three-dimensionally stacked structures (Matthews et al., 2003).

Antioxidant and Enzymatic Inhibition

Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant potential and inhibitory activity against various enzymes. Taj et al. (2020) synthesized three benzimidazole derivatives and their metal complexes, demonstrating interaction with sodium dodecyl sulfate and indicating their potential in biochemical applications (Taj et al., 2020).

Photophysical Properties

The photophysical properties of benzimidazole derivatives have been investigated to explore their potential in fluorescence applications. Padalkar et al. (2011) synthesized novel benzimidazole fluorescent derivatives and studied the effects of solvent polarity on their absorption-emission properties, demonstrating their thermal stability and potential use in fluorescent materials (Padalkar et al., 2011).

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been a significant area of research, with compounds being synthesized and tested against various bacterial and fungal strains. Padalkar et al. (2016) synthesized derivatives showing excellent broad-spectrum antimicrobial activity, which could lead to the development of new antimicrobial agents (Padalkar et al., 2016).

Propriétés

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-21(15-26-18-25-23-13-7-8-14-24(23)26)16-28-17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21-22,27H,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWABKAPPFKOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(CN2C=NC3=CC=CC=C32)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)